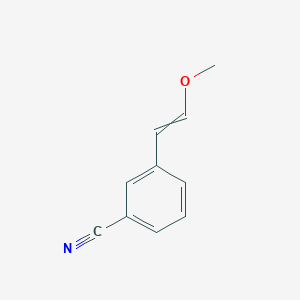![molecular formula C41H33OP B14088764 (S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane](/img/structure/B14088764.png)
(S)-(2'-(4-Methoxyphenethyl)-[1,1'-binaphthalen]-2-yl)diphenylphosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane is a chiral phosphine ligand that has garnered significant interest in the field of organic and inorganic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable tool in catalysis and asymmetric synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane typically involves the reaction of (S)-2,2’-bis(diphenylphosphino)-1,1’-binaphthyl with 4-methoxyphenethyl bromide under basic conditions. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine. The reaction mixture is usually heated to reflux in a suitable solvent like toluene or tetrahydrofuran (THF) for several hours. After completion, the product is purified by column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods often involve rigorous purification steps to ensure the high purity of the final product, which is crucial for its application in catalysis .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: It forms coordination complexes with transition metals, which are essential in catalytic processes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals like palladium, rhodium, and platinum are commonly used to form coordination complexes.
Major Products
Oxidation: Phosphine oxide derivatives.
Substitution: Various substituted phosphine derivatives.
Coordination: Metal-phosphine complexes that are used in catalytic cycles.
Wissenschaftliche Forschungsanwendungen
(S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: The compound’s metal complexes are studied for their potential biological activities, including anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: It is employed in the production of fine chemicals and in various catalytic processes in the chemical industry
Wirkmechanismus
The mechanism of action of (S)-(2’-(4-Methoxyphenethyl)-[1,1’-binaphthalen]-2-yl)diphenylphosphane primarily involves its role as a ligand in metal-catalyzed reactions. The phosphine group coordinates with the metal center, stabilizing the transition state and facilitating the catalytic cycle. This coordination enhances the reactivity and selectivity of the metal catalyst, leading to efficient and enantioselective transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl (BINAP): A widely used ch
Eigenschaften
Molekularformel |
C41H33OP |
|---|---|
Molekulargewicht |
572.7 g/mol |
IUPAC-Name |
[1-[2-[2-(4-methoxyphenyl)ethyl]naphthalen-1-yl]naphthalen-2-yl]-diphenylphosphane |
InChI |
InChI=1S/C41H33OP/c1-42-34-27-21-30(22-28-34)20-23-33-25-24-31-12-8-10-18-37(31)40(33)41-38-19-11-9-13-32(38)26-29-39(41)43(35-14-4-2-5-15-35)36-16-6-3-7-17-36/h2-19,21-22,24-29H,20,23H2,1H3 |
InChI-Schlüssel |
YGXLQOZUMOHHGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CCC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6=CC=CC=C6)C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(4-hydroxy-6,7-dimethoxyquinazolin-2-yl)methyl]sulfanyl}-N-[2-(1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B14088691.png)
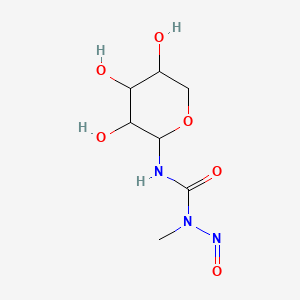
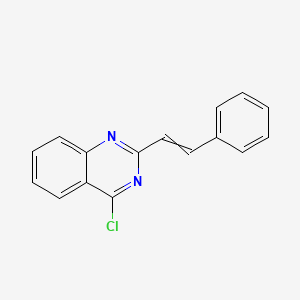
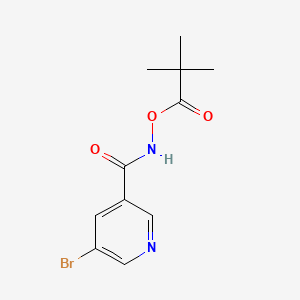
![5-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorophenyl)-3-(2-hydroxy-3,5-dimethylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14088717.png)
![1-(4-Chlorophenyl)-2-ethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088725.png)
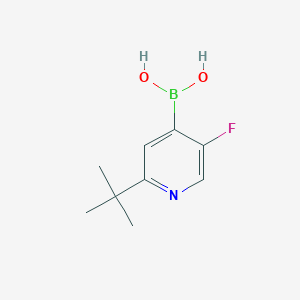
![1-[4-[Tert-butyl(diphenyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14088730.png)
![1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-(2-methylpropyl)piperidine-4-carboxamide](/img/structure/B14088732.png)
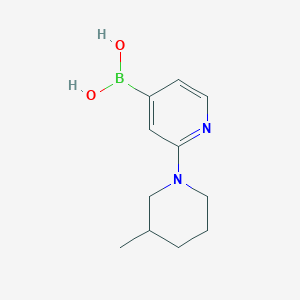
![1-(2-Fluorophenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088739.png)
